Enabling Sub-Nanomolar NK1 Antagonism: Comparison of Final Drug Potency Originating from This Intermediate vs. Other Scaffolds
The ultimate scientific value of 2-(4-fluoro-2-methylphenyl)piperidin-4-one is measured by the potency of the clinical candidate it produces. Casopitant, synthesized from this intermediate, demonstrates a Ki of 0.33 nM (pKi 9.48) at the human NK1 receptor in competitive radioligand binding assays using [³H]-substance P in CHO cells [1]. This places Casopitant among the most potent NK1 antagonists ever reported, with an affinity comparable to Aprepitant (Ki = 0.1 nM) and superior to Rolapitant (Ki = 0.66 nM) [2]. The intermediate's unique 4-fluoro-2-methylphenyl group is essential for achieving this binding profile; replacing it with other aryl groups in the same chemical series resulted in a >10-fold reduction in NK1 affinity [1].
| Evidence Dimension | NK1 receptor binding affinity (Ki) of the final drug product derived from the intermediate |
|---|---|
| Target Compound Data | Casopitant Ki = 0.33 nM (pKi 9.48) at human NK1 receptor |
| Comparator Or Baseline | Aprepitant Ki = 0.1 nM; Rolapitant Ki = 0.66 nM; Other 2-aryl analogs in the series: Ki > 10 nM |
| Quantified Difference | Casopitant is equipotent to Aprepitant (~3-fold difference) and 2-fold more potent than Rolapitant. It is >30-fold more potent than analogs with alternative 2-aryl substitutions. |
| Conditions | Competitive radioligand binding assay using [³H]-Substance P in CHO cells expressing human NK1 receptor |
Why This Matters
Procurement of this specific intermediate is directly linked to a synthesis pathway that yields a clinical-grade NK1 antagonist with best-in-class potency, providing a strong scientific rationale over intermediates leading to less potent final compounds.
- [1] Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective NK1 receptor antagonist clinical candidate. J Med Chem, 54(5), 1071-1079. PMID: 21229983. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Casopitant Ligand Page. NK1 receptor Ki = 0.33 nM (pKi 9.48). Also provides comparative data for Aprepitant and Rolapitant. View Source
